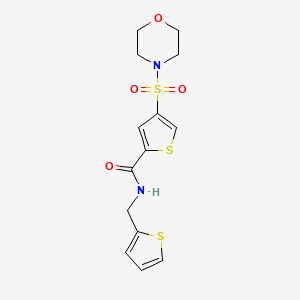![molecular formula C18H19NO2 B4411324 1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
1-[4-(benzyloxy)benzoyl]pyrrolidine
Vue d'ensemble
Description
1-[4-(benzyloxy)benzoyl]pyrrolidine, also known as J147, is a synthetic compound that has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. The compound was first synthesized in 2011 by scientists at the Salk Institute for Biological Studies in La Jolla, California. Since then, numerous studies have been conducted to investigate the compound's mechanism of action and potential therapeutic applications.
Mécanisme D'action
The exact mechanism of action of 1-[4-(benzyloxy)benzoyl]pyrrolidine is not fully understood, but it is believed to work by targeting multiple pathways involved in neurodegeneration. The compound has been shown to increase the expression of genes involved in energy metabolism, synaptic function, and neuroprotection. It also appears to reduce the production of reactive oxygen species and inflammation, which are both implicated in the development of neurodegenerative diseases.
Biochemical and Physiological Effects
This compound has been shown to have numerous biochemical and physiological effects, including the ability to protect neurons from oxidative stress, reduce inflammation, and improve cognitive function. The compound has also been shown to increase the levels of several proteins involved in energy metabolism and synaptic function, suggesting that it may have a broad range of neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-[4-(benzyloxy)benzoyl]pyrrolidine is that it has been shown to have a broad range of neuroprotective effects, making it a potentially useful therapeutic agent for a variety of neurodegenerative diseases. However, one limitation of the compound is that it has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet fully understood.
Orientations Futures
There are numerous future directions for research on 1-[4-(benzyloxy)benzoyl]pyrrolidine. One area of interest is the development of more potent and selective analogs of the compound that can target specific pathways involved in neurodegeneration. Another area of interest is the investigation of this compound's potential use in treating other neurodegenerative diseases, such as Parkinson's disease and Huntington's disease. Finally, further research is needed to fully understand the safety and efficacy of this compound in humans, which will require the completion of clinical trials.
Applications De Recherche Scientifique
1-[4-(benzyloxy)benzoyl]pyrrolidine has been studied extensively for its potential use in treating neurodegenerative diseases such as Alzheimer's disease. In vitro studies have shown that the compound can protect neurons from oxidative stress and reduce the production of amyloid beta, a protein that is implicated in the development of Alzheimer's disease. In vivo studies have also shown that this compound can improve cognitive function and reduce inflammation in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
(4-phenylmethoxyphenyl)-pyrrolidin-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c20-18(19-12-4-5-13-19)16-8-10-17(11-9-16)21-14-15-6-2-1-3-7-15/h1-3,6-11H,4-5,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIQWKIPRYXFUQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{4-[2-(4-methyl-1-piperidinyl)ethoxy]phenyl}-2-butanone hydrochloride](/img/structure/B4411247.png)
![1-{3-[4-(allyloxy)phenoxy]propyl}-4-methylpiperazine hydrochloride](/img/structure/B4411253.png)
![4-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-(4-methoxyphenyl)benzamide](/img/structure/B4411258.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B4411262.png)

![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![4-{[(1-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4411295.png)
![2-methyl-N-[(5-phenyl-2-furyl)methyl]-1-propanamine hydrochloride](/img/structure/B4411298.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)
![4-{[(5-methyl-1,3,4-thiadiazol-2-yl)amino]carbonyl}phenyl propionate](/img/structure/B4411338.png)

![2-[2-(4-methyl-1-piperazinyl)ethoxy]benzonitrile hydrochloride](/img/structure/B4411346.png)